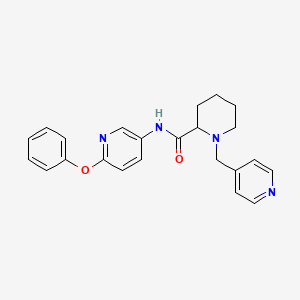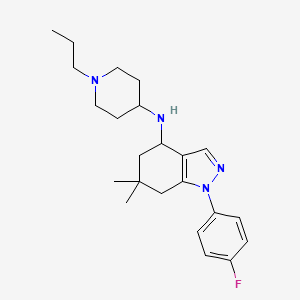![molecular formula C23H23FN4O B6114599 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B6114599.png)
3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: is a complex organic compound that features a unique combination of adamantane, fluorophenyl, and pyranopyrazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural novelty.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyranopyrazole core. This can be achieved through a reaction between a hydrazine derivative and a β-keto ester under reflux conditions.
Introduction of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the intermediate, followed by the addition of an adamantyl halide.
Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or amides.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
科学的研究の応用
3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: The compound’s stability and structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
3-(ADAMANTAN-1-YL)-6-AMINO-4-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: can be compared with other similar compounds such as:
5-(ADAMANTAN-1-YL)-3-[(4-TRIFLUOROMETHYLANILINO)METHYL]-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE: This compound also features an adamantane group and a fluorinated aromatic ring, but differs in the heterocyclic core and functional groups.
5-(ADAMANTAN-1-YL)-3-[(4-TRIFLUOROMETHYLPHENYL)METHYL]-1,3,4-OXADIAZOLE-2-THIONE: Similar in structure but with variations in the substituents on the aromatic ring.
The uniqueness of This compound lies in its specific combination of functional groups and the pyranopyrazole core, which imparts distinct biological and chemical properties.
特性
IUPAC Name |
3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c24-16-3-1-15(2-4-16)18-17(11-25)21(26)29-22-19(18)20(27-28-22)23-8-12-5-13(9-23)7-14(6-12)10-23/h1-4,12-14,18H,5-10,26H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMQVMIPUAYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C5C(C(=C(OC5=NN4)N)C#N)C6=CC=C(C=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)
![3-chloro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6114526.png)
![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![2-[(2-methylbenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6114547.png)
![2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B6114562.png)
![[1-[[3-(3-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6114570.png)

![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![1-[4-(2-Ethoxyphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride](/img/structure/B6114593.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)

![ethyl 1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6114608.png)
![N-cyclopentyl-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6114614.png)
